2-Chlorothiophen-3-ylZinc bromide
Description
2-Chlorothiophen-3-ylZinc bromide is an organozinc reagent with the molecular formula C₄H₂ClSZnBr, derived from thiophene—a sulfur-containing heterocyclic aromatic compound. This reagent is primarily utilized in cross-coupling reactions (e.g., Negishi coupling) to introduce the 2-chlorothiophen-3-yl moiety into complex organic frameworks. Its synthesis typically involves transmetallation of the corresponding halide (e.g., 2-chlorothiophen-3-yl bromide) with zinc dust in the presence of catalysts like cobalt bromide, achieving yields of ~75% under optimized conditions . The chlorine substituent at the 2-position enhances electrophilicity, while the zinc-bromide group facilitates nucleophilic transfer in synthetic applications.
Properties
Molecular Formula |
C4H2BrClSZn |
|---|---|
Molecular Weight |
262.9 g/mol |
IUPAC Name |
bromozinc(1+);2-chloro-3H-thiophen-3-ide |
InChI |
InChI=1S/C4H2ClS.BrH.Zn/c5-4-2-1-3-6-4;;/h1,3H;1H;/q-1;;+2/p-1 |
InChI Key |
HRVBPHDDKQETIR-UHFFFAOYSA-M |
Canonical SMILES |
C1=CSC(=[C-]1)Cl.[Zn+]Br |
Origin of Product |
United States |
Preparation Methods
2-Chlorothiophen-3-ylZinc bromide can be synthesized through the reaction of 2-chlorothiophene with zinc and bromine sources under controlled conditions. One common method involves the use of a Grignard reagent, where 2-chlorothiophene is first converted to its corresponding Grignard reagent using magnesium and an alkyl halide. This intermediate is then reacted with zinc bromide to yield this compound .
Chemical Reactions Analysis
2-Chlorothiophen-3-ylZinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc bromide moiety is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions such as Negishi coupling, where it reacts with organic halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction: The thiophene ring can undergo oxidation and reduction reactions, although these are less common for the zinc bromide derivative.
Scientific Research Applications
2-Chlorothiophen-3-ylZinc bromide has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Material Science: Thiophene derivatives, including this compound, are used in the development of organic semiconductors and conductive polymers.
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic properties.
Mechanism of Action
The mechanism of action of 2-Chlorothiophen-3-ylZinc bromide in chemical reactions involves the transfer of the thiophene moiety to other molecules. In cross-coupling reactions, the zinc bromide moiety facilitates the transfer of the thiophene ring to an organic halide, forming a new carbon-carbon bond. The presence of a palladium catalyst is crucial in these reactions, as it activates the organic halide and promotes the coupling process .
Comparison with Similar Compounds
Structural and Reactivity Comparisons
Table 1: Key Properties of 2-Chlorothiophen-3-ylZinc Bromide and Analogues
| Compound | Molecular Formula | Key Functional Groups | Reactivity Profile | Synthetic Yield (%) | Key Applications |
|---|---|---|---|---|---|
| This compound | C₄H₂ClSZnBr | Thiophene, Cl, ZnBr | Cross-coupling, electrophilic substitution | ~75 | Pharmaceutical intermediates |
| 2-ChlorophenylZinc bromide | C₆H₄ClZnBr | Benzene, Cl, ZnBr | Negishi coupling, aryl transfer | ~75 | Polymer chemistry, agrochemicals |
| 3-Chloro-2-fluorobenzyl bromide | C₇H₅ClFBr | Benzyl, Cl, F, Br | Alkylation, SN2 reactions | N/A | Fluorinated material synthesis |
| 2-[(Naphthalen-2-yl)methyl]isothiouronium bromide | C₁₂H₁₃N₂S⁺·Br⁻ | Naphthyl, isothiouronium, Br | Crystal engineering, charge-assisted H-bonding | N/A | Ionic materials, supramolecular chemistry |
Key Observations :
- Reactivity: this compound exhibits higher electrophilicity compared to non-heterocyclic analogues like 2-chlorophenylzinc bromide due to the electron-withdrawing thiophene sulfur and chlorine substituents. This enhances its utility in forming carbon-carbon bonds in complex medicinal chemistry scaffolds .
- Synthetic Yield : Both 2-chlorothiophen-3-yl and 2-chlorophenyl zinc bromides show comparable synthetic efficiencies (~75%), suggesting robust transmetallation protocols for arylzinc bromides .
- Stability: Unlike ionic bromides (e.g., 2-[(naphthalen-2-yl)methyl]isothiouronium bromide), organozinc bromides are moisture-sensitive and require inert conditions for handling .
Crystallographic and Material Science Perspectives
- Crystal Packing: Unlike 2-[(naphthalen-2-yl)methyl]isothiouronium bromide, which forms charge-assisted N–H⋯Br hydrogen bonds and ionic layers , organozinc bromides lack such extensive ionic networks due to covalent Zn–C bonding.
- Thermal Stability: Ionic bromides (e.g., isothiouronium derivatives) exhibit higher thermal stability (>200°C) compared to organozinc bromides, which decompose under heating or prolonged storage .
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